4,6-Dimethylnicotinic acid
CAS No.: 22047-86-5
Cat. No.: VC21328408
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22047-86-5 |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 151.16 g/mol |
IUPAC Name | 4,6-dimethylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) |
Standard InChI Key | DNXREYUMWKSTJU-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=C1C(=O)O)C |
Canonical SMILES | CC1=CC(=NC=C1C(=O)O)C |
Introduction
Chemical Properties and Structure
Molecular Structure
4,6-Dimethylnicotinic acid features a pyridine heterocyclic ring with two methyl groups and a carboxylic acid substituent. The placement of these functional groups gives the molecule its distinct chemical properties and reactivity patterns. The nitrogen atom in the pyridine ring contributes to the compound's basic character, while the carboxylic acid group provides acidic properties, making this molecule amphoteric in nature.
Chemical Identity and Specifications
The chemical identity of 4,6-Dimethylnicotinic acid is well-established with the following specifications:
Property | Value |
---|---|
Molecular Formula | C₈H₉NO₂ |
Molecular Weight | 151.16 g/mol |
CAS Number | 22047-86-5 |
MDL Number | MFCD00234424 |
Standard Purity | 95% |
Alternative Names | 4,6-Dimethylpyridine-3-carboxylic acid |
Chemical Classification | Building blocks, Nicotinic acids |
These specifications are critical for researchers who need to identify and verify the compound for their experimental procedures .
Reactivity
The reactivity of 4,6-Dimethylnicotinic acid is primarily dictated by its functional groups. The carboxylic acid group can participate in esterification reactions, amide formation, and other transformations typical of carboxylic acids. The pyridine nitrogen can act as a nucleophile in certain reactions and may also participate in coordination chemistry with various metals.
While specific reactivity data for 4,6-Dimethylnicotinic acid is limited in the available literature, its structure suggests chemical behavior similar to other substituted nicotinic acids. The methyl groups at positions 4 and 6 likely influence the electronic properties of the pyridine ring, potentially affecting the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen.
Physical Properties
Spectroscopic Properties
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NMR spectroscopy would show signals for the two methyl groups, aromatic protons on the pyridine ring, and the carboxylic acid proton.
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IR spectroscopy would reveal characteristic absorption bands for the carboxylic acid group (C=O stretch at approximately 1700 cm⁻¹) and the aromatic pyridine ring.
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Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of 151.16 g/mol.
Applications and Research Relevance
Research Applications
The primary application of 4,6-Dimethylnicotinic acid appears to be in research and development contexts. According to safety documentation, this compound is "supplied solely for use in research and development by, or under the supervision of, a technically qualified individual" . This restriction highlights its specialized nature and intended use in controlled laboratory settings.
The compound's structure makes it potentially valuable in several research areas:
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As a building block in organic synthesis
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As an intermediate in pharmaceutical development
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In studies of structure-activity relationships for drug design
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In the development of ligands for various receptors or binding studies
Patent Applications
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 4,6-Dimethylnicotinic acid appear in the literature, including:
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6-Methylnicotinic acid (C₇H₇NO₂, CAS: 3222-47-7) - Differs by lacking the methyl group at position 4
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4-hydroxy-6-methylnicotinic acid (C₇H₇NO₃) - Features a hydroxyl group instead of a methyl group at position 4
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4-amino-6-methylnicotinic acid - Contains an amino group instead of a methyl group at position 4
Comparing these compounds helps in understanding the effect of different substituents on the properties and applications of nicotinic acid derivatives.
Comparative Properties
The table below compares key properties of 4,6-Dimethylnicotinic acid with its related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
---|---|---|---|
4,6-Dimethylnicotinic acid | C₈H₉NO₂ | 151.16 | Methyl groups at positions 4 and 6 |
6-Methylnicotinic acid | C₇H₇NO₂ | 137.14 | Methyl group at position 6 only |
4-hydroxy-6-methylnicotinic acid | C₇H₇NO₃ | 153.14 | Hydroxyl at position 4, methyl at position 6 |
4-amino-6-methylnicotinic acid | C₇H₈N₂O₂ | 152.15 | Amino group at position 4, methyl at position 6 |
These structural differences likely result in different physical, chemical, and potentially biological properties, making each compound suitable for specific applications in research and development.
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